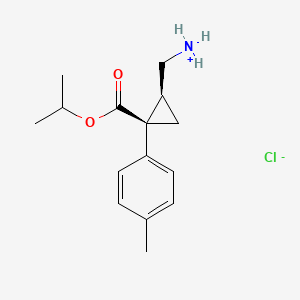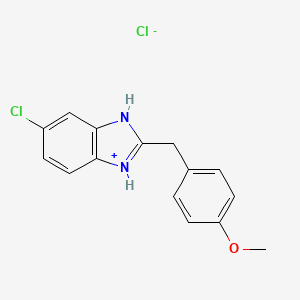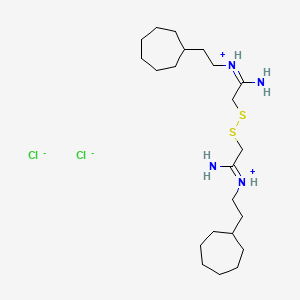
2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a disulfide bond, which is central to its reactivity and applications. It is often used in various scientific research fields due to its ability to undergo specific chemical reactions and interact with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride typically involves the formation of the disulfide bond through oxidative coupling of thiol precursors. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox states in cells.
Industry: Utilized in the production of polymers and other materials that require specific disulfide linkages.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bridges. These interactions can affect the structure and function of proteins, influencing various biological pathways and processes.
相似化合物的比较
Similar Compounds
- 2,2’-Dithiobis(ethylamine)
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(5-nitropyridine)
Uniqueness
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is unique due to its specific structure, which includes a cycloheptyl group and an acetamidine moiety. These structural features confer distinct reactivity and biological activity compared to other disulfide-containing compounds. Its ability to form stable disulfide bonds and interact with a variety of biological molecules makes it particularly valuable in research and industrial applications.
属性
CAS 编号 |
40284-20-6 |
|---|---|
分子式 |
C22H44Cl2N4S2 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
[1-amino-2-[[2-amino-2-(2-cycloheptylethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(2-cycloheptylethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-13-19-9-5-1-2-6-10-19)17-27-28-18-22(24)26-16-14-20-11-7-3-4-8-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI 键 |
YMUSDEONEHBNSI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)CC[NH+]=C(CSSCC(=[NH+]CCC2CCCCCC2)N)N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


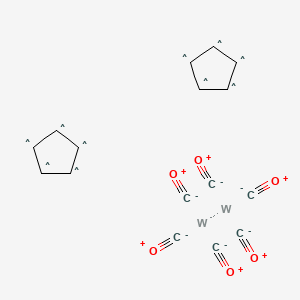




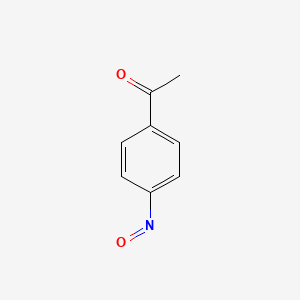
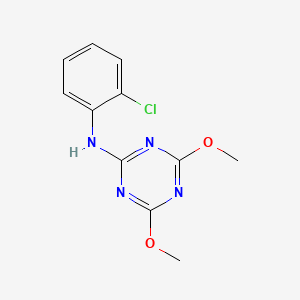
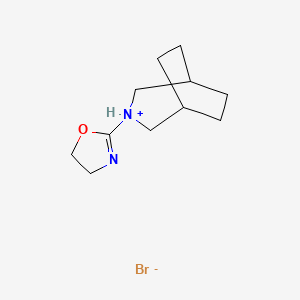

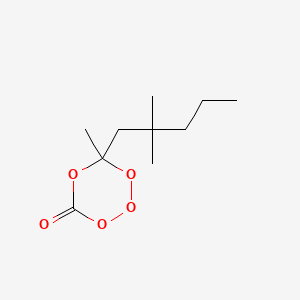
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
